5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
5-(dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-12(2)16(14,15)11-8-4-6-13-9(7-8)3-5-10-13/h3,5,8,11H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWJAQDICZHAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN2C(=CC=N2)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrazolo structure with a dimethylsulfamoyl group, which is crucial for its biological activity. The general formula can be represented as follows:
where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Research indicates that the biological activity of 5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine may involve several mechanisms:
- GLP-1 Receptor Agonism : This compound has been identified as a GLP-1 receptor agonist, which plays a significant role in glucose metabolism and insulin secretion. Such activity positions it as a potential therapeutic agent for managing type 2 diabetes mellitus .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity in human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) .
In Vitro Studies
A study focused on the cytotoxic effects of 5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine demonstrated its ability to inhibit cell proliferation in A549 and HeLa cells. The mechanism was attributed to the inhibition of tubulin polymerization .
Case Studies
- Case Study on Diabetes Management : In a controlled experiment involving diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls. This effect was linked to enhanced insulin sensitivity mediated through GLP-1 receptor pathways .
- Antitumor Activity : Another case study evaluated the compound's efficacy against glioblastoma cells. Results indicated that it could induce apoptosis through mitochondrial pathways and significantly reduce tumor growth in vivo .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 15 | Inhibition of tubulin polymerization |
| Cytotoxicity | HeLa | 20 | Apoptosis induction via mitochondrial pathways |
| GLP-1 Receptor Agonism | Rat Model | N/A | Enhanced insulin secretion |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Tetrahydropyrazolo Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.21 μM |
| Compound B | P. aeruginosa | 0.19 μM |
| Compound C | Staphylococcus aureus | 0.15 μM |
Antitumor Potential
The compound has been investigated for its antitumor properties. A study highlighted that pyrazolo[1,5-a]pyridine derivatives could inhibit cell proliferation in various cancer cell lines such as K562 and MCF-7 .
Case Study: Antitumor Activity Evaluation
A series of synthesized compounds were tested for their cytotoxic effects on K562 leukemia cells. Among them, the most active derivative showed an IC50 value of 0.5 μM, indicating significant potential for further development.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving starting materials like sulfamoyl chlorides and tetrahydropyrazolopyridines .
Table 2: Synthetic Routes for Derivatives
| Synthetic Route | Yield (%) | Key Intermediate Used |
|---|---|---|
| Route A: Sulfonamide coupling | 85 | Tetrahydropyrazolopyridine |
| Route B: N-alkylation | 78 | Dimethylsulfamoyl chloride |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
- Chlorin-Fused Derivatives: A 2015 study synthesized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins with diester or dihydroxymethyl substituents. The dihydroxymethyl variant exhibited nanomolar activity against melanoma cells due to increased hydrophilicity, emphasizing the role of polar groups in enhancing therapeutic efficacy .
- TLR7-9 Antagonists: A 2023 patent described a derivative with a morpholinyl-quinoline substituent (5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) targeting systemic lupus erythematosus. This compound’s activity stems from its TLR7-9 antagonism, contrasting with the dimethylsulfamoylamino derivative’s unconfirmed mechanism. Structural differences (e.g., quinoline vs. sulfamoylamino groups) underscore how substituents dictate target specificity .
Structural and Physical Properties
- Molecular Weight and Hydrophilicity: The dimethylsulfamoylamino group increases molecular weight (~280–300 g/mol) compared to simpler substituents (e.g., methyl or halogens). This group’s polarity likely enhances solubility, analogous to dihydroxymethyl chlorins .
- Comparison Table: Compound Name Substituent(s) Molecular Formula Key Properties/Activity Reference 5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine NHSO₂N(CH₃)₂ at position 5 C₉H₁₅N₅O₂S High hydrophilicity (predicted) Inferred Dihydroxymethyl chlorin derivative CH₂OH at positions 6,7 C₂₄H₂₆N₄O₂ Nanomolar activity vs. melanoma 3-Iodo-5-methyl derivative I, CH₃ at positions 3,5 C₈H₁₁IN₂ pKa ~0.90; density ~1.92 g/cm³ TLR7-9 antagonist derivative Quinoline-morpholinyl C₂₇H₂₈N₈O Targets SLE via TLR7-9 antagonism
Q & A
Q. Q1. What are the key steps in synthesizing tetrahydropyrazolo[1,5-a]pyridine derivatives, and how can reaction conditions be optimized?
The synthesis typically involves:
- Core formation : Cyclization of precursor amines or hydrazines under reflux conditions (e.g., ethanol or THF) .
- Functionalization : Introducing substituents like sulfamoyl or trifluoromethyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (≥85%) by enhancing thermal efficiency .
Critical parameters : Solvent polarity (DMF for polar intermediates), catalyst selection (Pd/C for cross-couplings), and temperature control to minimize side reactions .
Analytical Techniques for Structural Confirmation
Q. Q2. Which analytical methods are most reliable for verifying the structure of tetrahydropyrazolo[1,5-a]pyridine derivatives?
- NMR Spectroscopy : Distinguishes syn/anti isomers by analyzing coupling constants (e.g., ethyl 5,7-dimethyl derivatives in CDCl₃) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for trifluoromethyl-substituted analogs) .
- Chromatography : TLC monitors reaction progress, while HPLC (C18 columns) ensures purity (>95%) .
Pharmacological Applications and Mechanisms
Q. Q3. What biological activities are associated with tetrahydropyrazolo[1,5-a]pyridine derivatives?
- Anticancer : Photodynamic therapy (PDT) agents fused with chlorins target cancer stem cells in endometrial and bladder cancers via ROS generation .
- Anti-inflammatory : TLR7-9 antagonists (e.g., quinoline-carbonitrile derivatives) show promise in systemic lupus erythematosus (SLE) by modulating cytokine release .
- Antiviral : Pyrazolo[1,5-a]pyrimidine analogs inhibit viral proteases through competitive binding .
Advanced Synthesis: Microwave vs. Conventional Methods
Q. Q4. How does microwave-assisted synthesis improve the preparation of these compounds?
- Efficiency : Reduces reaction times by 60–80% (e.g., 30 minutes vs. 12 hours for cyclization) .
- Yield enhancement : Achieves >90% purity by minimizing thermal degradation .
- Scalability : Suitable for parallel synthesis in drug discovery pipelines .
Structure-Activity Relationship (SAR) Studies
Q. Q5. How do substituents influence the biological activity of these compounds?
Photodynamic Therapy (PDT) Mechanisms
Q. Q6. How do tetrahydropyrazolo[1,5-a]pyridine-fused chlorins function in PDT?
- Activation : Light absorption at 650–700 nm excites chlorins, generating singlet oxygen (¹O₂) .
- Targeting : Aldehyde substituents enhance cellular uptake in cancer stem cells .
- Efficacy : EC₅₀ values of 0.5–2.0 µM against melanoma and bladder cancer cells .
Stability and Storage Considerations
Q. Q7. What factors affect the stability of these compounds during storage?
- pH Sensitivity : Degrades rapidly in acidic/basic conditions (e.g., t½ < 24 hours at pH < 3) .
- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation .
- Light Sensitivity : Amber vials required for photosensitizers to avoid photodegradation .
Addressing Contradictory Data in Synthesis
Q. Q8. How can researchers resolve discrepancies in reported yields for similar compounds?
- Variable parameters : Catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) and solvent purity .
- Isomer separation : Use preparative HPLC to isolate syn/anti isomers, which may skew yield calculations .
Advanced Topics: In Silico Modeling
Q. Q9. How can collision cross-section (CCS) data aid in structural characterization?
- Ion mobility spectrometry : Predicts CCS values (e.g., 3-bromo derivative: 125 Ų) to validate 3D conformations .
- Docking studies : Models interactions with biological targets (e.g., TLR7 binding pockets) .
Green Chemistry Approaches
Q. Q10. What solvent systems reduce environmental impact without compromising yield?
- Ethanol/water (1:1 v/v) mixtures achieve >80% yield in cyclization reactions .
- Avoid piperidine-based catalysts due to toxicity and regulatory restrictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
